2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
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Overview
Description
2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur. This particular compound features pyrazole and pyrimidine rings, which are known for their biological and pharmacological activities.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit promising biological activities
Mode of Action
The mode of action of this compound is currently unknown. Pyrazole derivatives have been known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical processes
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Pyrimidine Rings: The pyrimidine rings can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled through various coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methylpyrimidin-2-yl)acetamide
- N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(6-methylpyrimidin-4-yl)acetamide
Uniqueness
2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9O2/c1-12-22-14(25-6-2-4-20-25)8-16(23-12)28-11-15(27)24-13-9-18-17(19-10-13)26-7-3-5-21-26/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGYMJMFKTQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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